molecular formula C9H9N B128525 2-Methylbenzyl cyanide CAS No. 22364-68-7

2-Methylbenzyl cyanide

Cat. No.: B128525
CAS No.: 22364-68-7
M. Wt: 131.17 g/mol
InChI Key: WMGVPDQNPUQRND-UHFFFAOYSA-N
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Description

2-Methylbenzyl cyanide, also known as o-methylbenzyl cyanide or o-tolylacetonitrile, is an organic compound with the molecular formula C9H9N. It is a colorless to almost colorless liquid with a strong cyanide odor. This compound is slightly soluble in water but soluble in organic solvents such as benzene, ethyl ether, and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzyl cyanide can be synthesized through various methods. One common method involves the catalytic hydrogenation of benzyl cyanide. In this process, benzyl cyanide is reacted with hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, to produce this compound .

Another method involves the reaction of o-methylbenzene formyl chloride with sodium cyanide in the presence of a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in an organic solvent such as ethylene dichloride at a controlled temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzyl cyanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methylbenzyl cyanide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a substrate for enzymes that catalyze nitrile hydrolysis, leading to the formation of corresponding amides or acids. The specific pathways and molecular targets depend on the biological context and the enzymes involved .

Comparison with Similar Compounds

2-Methylbenzyl cyanide can be compared with other similar compounds such as:

Uniqueness

The presence of the methyl group at the ortho position in this compound imparts unique chemical and physical properties compared to its analogs. This structural feature influences its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-(2-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGVPDQNPUQRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176898
Record name Acetonitrile, o-tolyl-
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22364-68-7
Record name 2-Methylphenylacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22364-68-7
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Record name 2-(o-Tolyl)acetonitrile
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Record name o-Tolylacetonitrile
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Record name Acetonitrile, o-tolyl-
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Record name o-tolylacetonitrile
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Record name 2-(O-TOLYL)ACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-Methylbenzyl Cyanide form co-crystals, and what can be inferred about their photochemical reactivity?

A1: Yes, research indicates that this compound can form co-crystals with other molecules, such as Tetracyanobenzene (TCNB) []. In this specific co-crystal, the TCNB molecule is sandwiched between two this compound molecules. Interestingly, this specific arrangement appears to hinder photochemical reactivity. This lack of reactivity is attributed to the absence of close contact between the benzyl hydrogen atoms of this compound and the cyano nitrogen atoms of TCNB [].

Q2: What is a known synthetic route for producing Hydroxyimino-o-tolyl-acetonitrile, and what are the optimal conditions for maximizing yield?

A2: Hydroxyimino-o-tolyl-acetonitrile can be synthesized through the reaction of this compound with ethyl nitrite []. Research indicates that the optimal yield (93.1%) is achieved using a specific molar ratio of reactants: Sodium Ethoxide : Ethyl Nitrite : this compound = 1.3:1.3:1. Furthermore, maintaining a reaction temperature of 25-30 °C for a duration of 5 hours is crucial for maximizing yield [].

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